(5-fluoro-2-methyl-3-nitrophenyl)methanol
Description
Structure
3D Structure
Properties
CAS No. |
1352127-23-1 |
|---|---|
Molecular Formula |
C8H8FNO3 |
Molecular Weight |
185.15 g/mol |
IUPAC Name |
(5-fluoro-2-methyl-3-nitrophenyl)methanol |
InChI |
InChI=1S/C8H8FNO3/c1-5-6(4-11)2-7(9)3-8(5)10(12)13/h2-3,11H,4H2,1H3 |
InChI Key |
OVEMFXRHESVQEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])F)CO |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Fluoro 2 Methyl 3 Nitrophenyl Methanol and Analogues
Strategic Considerations in the Retrosynthesis of the (Fluoro-Methyl-Nitrophenyl)methanol Core
Retrosynthetic analysis of (5-fluoro-2-methyl-3-nitrophenyl)methanol reveals two principal disconnection approaches. The first involves the reduction of a carboxylic acid or its ester derivative, specifically (5-fluoro-2-methyl-3-nitrophenyl)benzoic acid or its corresponding ester. This pathway is advantageous as it preserves the nitro and fluoro substituents while selectively transforming the carboxyl group.
A second major retrosynthetic strategy involves the nitration of a pre-existing benzyl (B1604629) alcohol or toluene (B28343) derivative. This approach hinges on the ability to control the regioselectivity of the nitration reaction to introduce the nitro group at the desired C3 position of the benzene (B151609) ring, ortho to the methyl group and meta to the fluorine atom. The directing effects of the existing substituents play a crucial role in the outcome of this transformation.
Synthesis from Substituted Benzoic Acid Precursors
A common and effective method for the synthesis of this compound is through the reduction of a corresponding benzoic acid derivative. This approach typically begins with the nitration of 5-fluoro-2-methylbenzoic acid.
Reduction of (5-Fluoro-2-methyl-3-nitrophenyl)benzoic Acid Derivatives
The reduction of the carboxylic acid functional group in (5-fluoro-2-methyl-3-nitrophenyl)benzoic acid or its esters to a primary alcohol is a critical step. This transformation requires a reducing agent that is selective for the carboxyl group and does not reduce the nitro group.
Borane-dimethyl sulfide (B99878) complex (BMS) is a widely used reagent for the reduction of carboxylic acids to alcohols due to its high selectivity and stability. commonorganicchemistry.comwikipedia.org BMS is a commercially available solution that is more stable and soluble than other borane (B79455) reagents like borane-tetrahydrofuran (B86392) (BH3·THF). wikipedia.org It effectively reduces carboxylic acids and esters to their corresponding alcohols. sigmaaldrich.comnih.gov
The mechanism of reduction involves the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol. youtube.com This method is particularly useful for substrates containing other reducible functional groups, such as nitro groups, which are generally not affected by borane under standard conditions. youtube.com
Optimizing the reaction conditions is crucial for achieving a high yield and purity of the desired alcohol. Key parameters to consider include the reaction temperature, solvent, and the stoichiometry of the reducing agent.
For the reduction of carboxylic acids with BMS, the reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF). commonorganicchemistry.com The stoichiometry of BMS is a critical factor; an excess of the reagent is often used to ensure complete conversion of the carboxylic acid. youtube.com However, the amount of excess should be carefully controlled to minimize potential side reactions.
Temperature control is also important. The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature to ensure a controlled reaction rate and prevent over-reduction or side reactions. commonorganicchemistry.com
Table 1: Reaction Parameters for Borane-Dimethyl Sulfide Reduction
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | Aprotic, solubilizes both reactant and reagent. commonorganicchemistry.com |
| Temperature | 0 °C to Room Temp | Controls reaction rate, minimizes side reactions. commonorganicchemistry.com |
| Reagent | Borane-Dimethyl Sulfide (BMS) | Selective for carboxylic acids over nitro groups. youtube.com |
| Stoichiometry | Slight excess of BMS | Ensures complete conversion of the starting material. youtube.com |
Nitration of Substituted Toluene or Benzyl Alcohol Derivatives
An alternative synthetic route to the target molecule involves the direct nitration of a substituted toluene or benzyl alcohol. The success of this method depends heavily on achieving the correct regiochemistry of nitration.
Regioselective Nitration Approaches (e.g., using fuming nitric acid with oleum)
The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. masterorganicchemistry.com The regioselectivity of this reaction is governed by the electronic effects of the substituents already present on the aromatic ring. In the case of a 3-fluoro-2-methyltoluene precursor, the methyl group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director, albeit a deactivating one.
To achieve the desired 5-nitro isomer, harsh nitrating conditions are often necessary. A mixture of fuming nitric acid and oleum (B3057394) (fuming sulfuric acid) can be employed to generate the highly reactive nitronium ion (NO2+), which is the active electrophile in this reaction. google.comlibretexts.org The use of oleum increases the concentration of the nitronium ion, driving the reaction towards the nitration of the deactivated ring. google.com
Research has shown that the nitration of 5-fluoro-2-methylbenzoic acid with a mixture of fuming nitric acid and concentrated sulfuric acid can lead to a mixture of regioisomers. google.com However, the use of oleum in conjunction with fuming nitric acid has been found to improve the yield and purity of the desired 5-fluoro-2-methyl-3-nitrobenzoic acid, which can then be reduced to the target alcohol. google.com This method also minimizes the formation of undesired dinitro derivatives. google.com
Table 2: Comparison of Nitrating Agents for 5-Fluoro-2-methylbenzoic Acid
| Nitrating Agent | Reported Outcome | Reference |
|---|---|---|
| Fuming HNO₃ and conc. H₂SO₄ | Mixture of regioisomers and by-products, 45.1% yield. | google.com |
Influence of Substituent Effects on Nitration Selectivity and Efficiency
The regioselectivity of the nitration of fluorotoluene derivatives is a critical step in the synthesis of this compound and its analogues. The directing effects of the existing substituents on the aromatic ring, namely the fluorine and methyl groups, play a pivotal role in determining the position of the incoming nitro group.
The fluorine atom, being an electronegative element, deactivates the aromatic ring towards electrophilic substitution through its inductive effect. researchgate.net Conversely, the methyl group is an activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org The interplay of these opposing effects governs the final isomer distribution.
In the case of 3-fluoro-6-methyltoluene, the starting material for this compound, the fluorine atom at position 3 and the methyl group at position 6 direct the nitration. The methyl group strongly activates the ortho (position 5) and para (position 2, relative to methyl) positions. The fluorine atom deactivates the ring but directs ortho and para. The position para to the fluorine is occupied by the methyl group. The positions ortho to the fluorine are 2 and 4. Therefore, the positions activated for nitration are primarily 2 and 5. The steric hindrance from the adjacent methyl group at position 6 can influence the accessibility of position 5.
Studies on the nitration of fluorotoluenes have shown that the reaction conditions can be optimized to favor the desired isomer. For instance, the nitration of 3-fluorotoluene (B1676563) has been shown to yield a mixture of isomers, with the major products being 3-fluoro-6-nitrotoluene and 3-fluoro-4-nitrotoluene (B108573). researchgate.netrsc.org The use of solid acid catalysts can enhance the regioselectivity of this reaction. researchgate.netrsc.org
| Catalyst | Conversion (%) | Selectivity for 3-fluoro-6-nitrotoluene (%) | Selectivity for 3-fluoro-4-nitrotoluene (%) |
|---|---|---|---|
| H-beta | >79 | 67 | 30 |
| Fe/Mo/SiO₂ | Not specified | Higher selectivity | Not specified |
| MoO₃/SiO₂ | Not specified | Higher selectivity | Not specified |
Control of Over-nitration and Side Reactions
A significant challenge in the nitration of activated aromatic compounds is the potential for over-nitration, leading to the formation of dinitro or trinitro derivatives, and other side reactions. stmarys-ca.edu The presence of the activating methyl group in the precursor to this compound makes the substrate susceptible to further nitration.
Several strategies can be employed to control over-nitration and minimize side product formation:
Reaction Temperature: Lowering the reaction temperature generally increases selectivity and reduces the rate of subsequent nitration reactions. icm.edu.pl For instance, in the nitration of toluene, decreasing the temperature to below -40°C has been shown to significantly reduce the formation of the meta-isomer. icm.edu.plresearchgate.net
Nitrating Agent: The choice and concentration of the nitrating agent are crucial. Using milder nitrating agents or controlling the stoichiometry can prevent excessive nitration. lukasiewicz.gov.plfrontiersin.org Systems like N₂O₅ in dichloromethane (B109758) have been reported to be more selective than traditional mixed acids. icm.edu.plresearchgate.net
Catalysts: The use of selective catalysts can direct the nitration to the desired position and minimize the formation of unwanted isomers. Solid acid catalysts, such as zeolites and supported metal oxides, have demonstrated improved selectivity in toluene nitration. icm.edu.pllukasiewicz.gov.pl
Solvent Effects: The polarity of the solvent can influence the reactivity of the nitrating species and the selectivity of the reaction. Non-polar solvents can sometimes lead to higher selectivity. lukasiewicz.gov.pl
Introduction of the Hydroxymethyl Moiety
The conversion of the methyl group to a hydroxymethyl group is the final key step in the synthesis of this compound. Several methods are available for this benzylic oxidation.
Direct oxidation of the methyl group in the nitrated precursor offers a straightforward route to the desired benzylic alcohol. Metal-free aerobic oxidation methods are gaining prominence due to their environmental benefits. rsc.org These methods often utilize air or molecular oxygen as the oxidant. However, controlling the oxidation to stop at the alcohol stage without further oxidation to the aldehyde or carboxylic acid can be challenging. nih.gov
Recent advancements have focused on developing selective oxidation protocols. For example, the use of N-hydroxyphthalimide (NHPI) as a catalyst in the presence of a co-catalyst can facilitate the aerobic oxidation of methylarenes.
An alternative approach involves the introduction of a leaving group on the methyl group, followed by nucleophilic substitution with a hydroxide (B78521) source. This two-step process can offer better control over the final product.
One common strategy is the free-radical bromination of the benzylic position using N-bromosuccinimide (NBS) under photochemical or radical initiator conditions to form a benzyl bromide. This intermediate can then be hydrolyzed to the corresponding benzylic alcohol. The presence of the deactivating nitro group can influence the reactivity of the benzylic position towards radical halogenation.
Other methods for the synthesis of benzylic alcohols from corresponding precursors include:
Reduction of Aldehydes or Carboxylic Acids: If the methyl group is first oxidized to an aldehyde or a carboxylic acid, subsequent reduction can yield the benzylic alcohol. A variety of reducing agents, such as sodium borohydride (B1222165) (for aldehydes) or lithium aluminum hydride (for carboxylic acids), can be employed. stackexchange.com However, the chemoselectivity of the reduction in the presence of a nitro group must be considered. stackexchange.com
Catalytic Approaches: Transition metal-catalyzed C-H oxidation has emerged as a powerful tool for the synthesis of benzylic alcohols. nih.govacs.org Catalysts based on copper, palladium, and other metals can mediate the selective oxidation of benzylic C-H bonds. researchgate.netacs.org For example, a copper(I)/TEMPO catalyst system has been shown to be effective for the chemoselective aerobic oxidation of primary alcohols. acs.org
Advanced Synthetic Techniques and Catalysis
Modern synthetic chemistry offers a range of advanced techniques and catalytic systems that can be applied to the synthesis of this compound and its analogues, aiming for higher efficiency, selectivity, and sustainability.
Transition Metal-Catalyzed Approaches
Transition metal catalysis is a cornerstone of modern organic synthesis, offering efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov While direct transition metal-catalyzed synthesis of this compound is not extensively documented, related transformations, such as the Miyaura borylation, provide a powerful tool for creating precursors to this and analogous structures. organic-chemistry.orgalfa-chemistry.com
The Miyaura borylation reaction involves the cross-coupling of an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.orgalfa-chemistry.com This reaction is highly valued for its mild conditions and broad functional group tolerance, including nitro groups. alfa-chemistry.com For instance, a fluorinated and nitrated aryl halide could be converted to its corresponding aryl boronate ester. This intermediate can then undergo further transformations, such as a subsequent Suzuki coupling, to introduce additional complexity to the molecule. organic-chemistry.orgmedium.com The choice of base, often potassium acetate (B1210297) (KOAc) or potassium phosphate (B84403) (K₃PO₄), is critical to prevent side reactions like a competing Suzuki coupling. organic-chemistry.orgmedium.com
Recent advancements have focused on improving the efficiency and atom economy of borylation reactions. The use of more atom-economical reagents like tetrahydroxydiboron (B82485) (bis-boronic acid, BBA) with a palladium catalyst has been explored. nih.gov Additionally, nickel and copper catalysts are emerging as viable, more earth-abundant alternatives to palladium for certain borylation and cross-coupling reactions. researchgate.net
The introduction of fluorine into aromatic rings can be achieved through various transition-metal-catalyzed methods, often employing palladium or copper. nih.gov These reactions can utilize electrophilic fluorinating reagents and have been shown to be effective for aryl triflates and bromides. nih.gov
Table 1: Key Features of Miyaura Borylation for Related Systems
| Feature | Description |
| Catalyst | Typically a palladium complex, e.g., PdCl₂(dppf) or a Buchwald pre-catalyst. alfa-chemistry.comnih.gov |
| Boron Reagent | Commonly bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron (BBA). organic-chemistry.orgnih.gov |
| Base | Weak bases like KOAc or K₃PO₄ are preferred to avoid side reactions. organic-chemistry.orgmedium.com |
| Substrates | Tolerates a wide range of functional groups, including nitro and ester groups. alfa-chemistry.com |
| Solvent | Polar solvents can enhance reaction yields. alfa-chemistry.com |
Organocatalytic and Stereoselective Synthesis of Fluorinated Alcohols
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful strategy in asymmetric synthesis. nih.gov For the synthesis of fluorinated alcohols, organocatalysis can offer a metal-free alternative to traditional methods. nih.gov While direct organocatalytic synthesis of this compound is not specifically described, the principles can be applied to create chiral fluorinated building blocks. mdpi.com
For example, the asymmetric reduction of a corresponding ketone, (5-fluoro-2-methyl-3-nitrophenyl)ketone, could potentially be achieved using a chiral organocatalyst, leading to an enantiomerically enriched alcohol. Furthermore, organocatalytic methods have been developed for the stereoselective synthesis of various fluorinated compounds, including those with multiple contiguous stereogenic centers. mdpi.com These methods often involve reactions like asymmetric Mannich reactions or Friedel-Crafts additions to generate chiral fluorinated molecules. mdpi.com The development of enantioselective reactions catalyzed by organocatalysts, such as those employing BINOL derivatives, has enabled the formation of tertiary alcohols with adjacent quaternary carbon stereocenters. diva-portal.orgdiva-portal.org
Flow Chemistry Approaches for Scalable Production
Flow chemistry has emerged as a transformative technology for the synthesis of chemical compounds, particularly for reactions that are hazardous or difficult to scale up in traditional batch reactors. novartis.comewadirect.comvapourtec.com Nitration reactions, which are often highly exothermic and can pose safety risks, are particularly well-suited for flow chemistry. novartis.comewadirect.com
The synthesis of this compound likely involves a nitration step of a precursor like 5-fluoro-2-methylbenzoic acid. google.com Performing such a nitration in a continuous flow reactor offers several advantages over batch processing:
Enhanced Safety: The small reaction volume at any given time minimizes the risk of thermal runaways. ewadirect.comvapourtec.com
Improved Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient temperature control. ewadirect.com
Increased Reproducibility and Yield: Precise control over reaction parameters such as temperature, pressure, and stoichiometry leads to more consistent results and often higher yields. vapourtec.com
Scalability: Production can be scaled up by simply running the reactor for a longer duration or by using multiple reactors in parallel. ewadirect.com
Table 2: Comparison of Batch vs. Flow Chemistry for Nitration
| Parameter | Batch Chemistry | Flow Chemistry |
| Safety | Higher risk of thermal runaway | Significantly reduced risk ewadirect.comvapourtec.com |
| Heat Transfer | Less efficient | Highly efficient ewadirect.com |
| Scalability | Often requires re-optimization | Easily scalable by time or parallelization ewadirect.com |
| Reproducibility | Can be variable | High reproducibility vapourtec.com |
| Yield | Can be lower due to side reactions | Often higher yields vapourtec.com |
Purification and Isolation Methodologies in Synthesis
Chromatographic Techniques and Crystallization Strategies
The purification of the final product and intermediates is a critical step in any chemical synthesis to ensure high purity. For nitroaromatic compounds like this compound, a combination of chromatographic techniques and crystallization is typically employed. nih.govstackexchange.com
Chromatographic Techniques: Column chromatography is a standard method for purifying organic compounds. stackexchange.com For nitroaromatic compounds, silica (B1680970) gel is a common stationary phase, and a solvent system such as a mixture of ethyl acetate and hexane (B92381) is often used as the eluent. stackexchange.com The polarity of the eluent can be adjusted to achieve optimal separation of the desired compound from impurities. stackexchange.com High-performance liquid chromatography (HPLC) can also be utilized for both analytical and preparative-scale purification of nitroaromatics. epa.gov
Crystallization Strategies: Crystallization is a powerful technique for obtaining highly pure solid compounds. The choice of solvent is crucial for successful crystallization. An ideal solvent will dissolve the compound at an elevated temperature but have low solubility at room temperature or below. reddit.com For benzyl alcohols, understanding the intermolecular interactions, such as hydrogen bonding and π-π stacking, can aid in the selection of an appropriate crystallization solvent and in predicting the crystal packing. nih.govresearchgate.net The process often involves dissolving the crude product in a minimal amount of a hot solvent and then allowing it to cool slowly, promoting the formation of well-defined crystals.
In some cases, a multi-step purification process involving both chromatography and crystallization may be necessary to achieve the desired level of purity, which is often greater than 95% for pharmaceutical intermediates.
Chemical Reactivity and Transformation Pathways
Reactions Involving the Benzylic Hydroxyl Group
The benzylic hydroxyl (-CH₂OH) group is a primary site of reactivity, enabling a variety of transformations that are fundamental in synthetic organic chemistry.
Oxidation to Aldehyde and Carboxylic Acid Derivatives
The primary alcohol functionality of (5-fluoro-2-methyl-3-nitrophenyl)methanol can be readily oxidized to form either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Mild oxidizing agents, such as Pyridinium Chlorochromate (PCC), are specifically used to convert primary alcohols into aldehydes without further oxidation. google.com The use of PCC would yield 5-fluoro-2-methyl-3-nitrobenzaldehyde. For the complete oxidation to the carboxylic acid, 5-fluoro-2-methyl-3-nitrobenzoic acid, stronger oxidizing agents are required. google.com Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (prepared from chromium trioxide, CrO₃, in aqueous sulfuric acid) are effective for this transformation. The reaction generally proceeds by converting the alcohol to an aldehyde intermediate, which is then rapidly oxidized to the carboxylic acid. acs.org
Table 1: Oxidation Products of this compound
| Reactant | Oxidizing Agent | Product |
|---|---|---|
| This compound | Pyridinium Chlorochromate (PCC) | 5-fluoro-2-methyl-3-nitrobenzaldehyde |
| This compound | Potassium Permanganate (KMnO₄) or Chromic Acid (H₂CrO₄) | 5-fluoro-2-methyl-3-nitrobenzoic acid |
Esterification and Etherification Reactions (e.g., formation of mesylates and tosylates)
The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. However, it can be converted into a much better leaving group through esterification, notably forming sulfonate esters like mesylates and tosylates. masterorganicchemistry.com This conversion is crucial for subsequent substitution reactions.
The formation of mesylates and tosylates is achieved by reacting the alcohol with methanesulfonyl chloride (mesyl chloride, MsCl) or p-toluenesulfonyl chloride (tosyl chloride, TsCl), respectively, typically in the presence of a base such as pyridine (B92270) or triethylamine. masterorganicchemistry.com The base neutralizes the hydrochloric acid (HCl) byproduct. This transformation does not alter the stereochemistry at the carbon atom bearing the oxygen. masterorganicchemistry.com A patented method describes the preparation of nitrobenzyl alcohol mesylates and tosylates in high yields using dicyclohexylamine (B1670486) as the base in acetone. acs.org
Etherification, the formation of an ether linkage (R-O-R'), can also occur. For instance, benzyl (B1604629) alcohols can undergo self-condensation (an intermolecular dehydration) to form dibenzyl ethers, a reaction that can be catalyzed by phosphonium (B103445) ionic liquids. researchgate.netmun.ca Furthermore, benzyl alcohol can react with other alcohols, like glycerol, in the presence of an acid catalyst to form unsymmetrical ethers. mdpi.com
Table 2: Esterification and Etherification Products
| Reaction Type | Reagent(s) | Product Type | Example Product Name |
|---|---|---|---|
| Mesylation | Methanesulfonyl chloride (MsCl), Base (e.g., Pyridine) | Mesylate | (5-fluoro-2-methyl-3-nitrophenyl)methyl methanesulfonate |
| Tosylation | p-Toluenesulfonyl chloride (TsCl), Base (e.g., Pyridine) | Tosylates | (5-fluoro-2-methyl-3-nitrophenyl)methyl p-toluenesulfonate |
| Self-Condensation Etherification | Heat, Catalyst (e.g., Ionic Liquid) | Dibenzyl Ether | Bis((5-fluoro-2-methyl-3-nitrophenyl)methyl) ether |
Condensation Reactions
Condensation reactions involving the benzylic hydroxyl group are pivotal for constructing larger molecules. A key example is the Knoevenagel condensation, which technically involves the aldehyde derivative of the alcohol. ncert.nic.inorganic-chemistry.org First, this compound is oxidized to 5-fluoro-2-methyl-3-nitrobenzaldehyde. This aldehyde can then react with an active methylene (B1212753) compound—a compound with a CH₂ group flanked by two electron-withdrawing groups (like dicarbonyls or cyanoesters)—in the presence of a weak base. nih.govegyankosh.ac.in This reaction leads to the formation of a new carbon-carbon double bond. organic-chemistry.org
Additionally, benzyl alcohols can undergo acid-catalyzed self-condensation to yield dibenzyl ethers, as mentioned previously, which is a form of intermolecular dehydration. oup.com
Dehydration Processes and Formation of Aromatic Methylene Derivatives
Dehydration of benzyl alcohols can proceed via two main pathways: intermolecularly to form ethers or intramolecularly to form alkenes. mun.ca For this compound, which lacks a β-hydrogen on an adjacent carbon, intermolecular dehydration is the more probable route, leading to the formation of bis((5-fluoro-2-methyl-3-nitrophenyl)methyl) ether. researchgate.netmun.ca This process can be facilitated by heating, often in the presence of catalysts like phosphonium ionic liquids or strong acids. researchgate.netoup.com The use of hydrophobic ionic liquids can serve as a driving force for the reaction by removing the water produced. mun.ca
These dehydration reactions generate aromatic methylene derivatives, where two or more benzyl units are linked via an oxygen atom (in the case of ethers). These products can sometimes undergo further rearrangements or reactions depending on the conditions.
Reactions of the Aromatic Nitro Group
The nitro (-NO₂) group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but is itself susceptible to reduction.
Reduction to Amino Derivatives
One of the most significant transformations of the aromatic nitro group is its reduction to a primary amine (-NH₂). This reaction is fundamental in the synthesis of anilines and their derivatives. The reduction of this compound yields (3-amino-5-fluoro-2-methylphenyl)methanol.
A variety of reducing agents can accomplish this transformation with high efficiency. Common methods include:
Catalytic Hydrogenation : This involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum, or Raney nickel.
Metal-Acid Systems : Classic methods use metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). For instance, SnCl₂/HCl is a common laboratory reagent for this purpose.
Other Reagents : More modern, metal-free methods have also been developed, such as the use of tetrahydroxydiboron (B82485) in water.
This reduction is often highly chemoselective, meaning it can be performed without affecting other functional groups like the fluorine or the benzylic alcohol.
Reactions of the Aromatic Fluoro Group
The fluorine atom attached to the aromatic ring is another site of significant reactivity, primarily through nucleophilic aromatic substitution and palladium-catalyzed reactions.
The fluorine atom in this compound can be displaced by various nucleophiles. The rate and success of this substitution are enhanced by the presence of the electron-withdrawing nitro group, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.comresearchgate.netnih.gov In the context of nucleophilic aromatic substitution, fluorine is often the best leaving group among the halogens due to its high electronegativity, which makes the attached carbon atom highly electrophilic. youtube.com
Studies on related compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have shown that the fluorine atom can be substituted by oxygen, sulfur, and nitrogen nucleophiles. researchgate.netnih.govbeilstein-journals.org
Palladium-catalyzed fluorination represents a modern approach to forming carbon-fluorine bonds. While this typically involves the conversion of aryl halides or triflates to aryl fluorides, the principles can be relevant to understanding the reactivity of the fluoro group in the title compound. acsgcipr.orgnih.gov The catalytic cycle generally involves oxidative addition, halide exchange, and reductive elimination. acsgcipr.org The development of specialized ligands has been crucial in overcoming the challenges associated with C-F reductive elimination. nih.gov
Research in this area has led to catalyst systems capable of fluorinating a variety of aryl bromides and triflates, including those on heterocyclic systems. nih.govnih.gov Palladium-catalyzed methods have also been developed for the fluorination of allylic C-H bonds, showcasing the versatility of this approach in introducing fluorine into organic molecules. ucla.edu
Reactivity of the Methyl Group
The methyl group on the aromatic ring, being in a benzylic position, is susceptible to functionalization.
The benzylic position of the methyl group can be targeted for various transformations. One common strategy is oxidation to introduce other functional groups. For instance, the methyl group could potentially be oxidized to a carboxylic acid.
In the broader context of organic synthesis, benzylic C-H bonds can be functionalized through various methods, including radical reactions and transition-metal-catalyzed processes. While specific studies on the benzylic functionalization of this compound are not detailed in the provided search results, the general principles of benzylic reactivity would apply.
Photochemistry of Nitrobenzyl Alcohols
The photochemical behavior of nitrobenzyl alcohols, including this compound, is a subject of significant scientific interest. The core of this reactivity lies in an intramolecular photoredox process where the nitro group is reduced and the benzylic alcohol group is oxidized. cdnsciencepub.com This transformation is typically initiated by the absorption of ultraviolet light, leading to the formation of a triplet excited state of the nitroaromatic compound. cdnsciencepub.com
Intramolecular Photoredox Pathways
Upon photoexcitation, m-nitrobenzyl alcohols, a class to which this compound belongs, engage in an intramolecular redox reaction. cdnsciencepub.com This process results in the reduction of the nitro group to a nitroso group, and concurrently, the oxidation of the alcohol moiety to an aldehyde. cdnsciencepub.comrsc.org For this compound, this pathway would lead to the formation of 5-fluoro-2-methyl-3-nitrosobenzaldehyde.
A proposed mechanism for this transformation involves a highly polarized triplet state. In this excited state, the nitro group becomes more susceptible to protonation, facilitating the subsequent redox chemistry. cdnsciencepub.com
Solvent Effects and Catalysis in Photoreactions
The solvent environment plays a critical role in the photochemistry of nitrobenzyl alcohols. The intramolecular photoredox reaction of m- and p-nitrobenzyl alcohols is remarkably dependent on the presence of water; the reaction is not observed in organic solvents. cdnsciencepub.comcdnsciencepub.com The quantum efficiency of the reaction decreases sharply as the concentration of water in aqueous mixtures with organic solvents like acetonitrile, methanol (B129727), or formamide (B127407) is reduced. cdnsciencepub.comcdnsciencepub.com This highlights the essential role of water in facilitating the photoredox pathway. While the photoreaction of the ortho-isomer of nitrobenzyl alcohol proceeds in various solvents, the meta and para isomers show significant reactivity only in aqueous solutions. cdnsciencepub.com
Furthermore, the photoreactions of nitrobenzyl alcohols are subject to acid and base catalysis. For meta-substituted nitrobenzyl alcohols, such as this compound, the reaction is catalyzed by hydronium ions (H₃O⁺). cdnsciencepub.comcdnsciencepub.comacs.org This acid catalysis is proposed to occur through the protonation of the nitro group in the highly polarized triplet excited state, which enhances the intramolecular redox process. cdnsciencepub.com In contrast, para-substituted nitrobenzyl alcohols exhibit catalysis by hydroxide (B78521) ions (OH⁻). cdnsciencepub.comcdnsciencepub.comacs.org
The specific influence of the fluoro and methyl substituents on the phenyl ring of this compound would modulate the electronic properties of the aromatic ring and, consequently, the specifics of its photochemical behavior, although the fundamental pathways are expected to align with those of other m-nitrobenzyl alcohols.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research, offering a balance between accuracy and computational cost.
A significant application of DFT is the prediction of spectroscopic data. Theoretical calculations can forecast the nuclear magnetic resonance (NMR) chemical shifts for the various hydrogen and carbon atoms within (5-fluoro-2-methyl-3-nitrophenyl)methanol. These predicted shifts are invaluable for interpreting experimental NMR spectra and confirming the compound's structure.
Furthermore, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. Each vibrational mode is associated with specific atomic motions, such as the stretching and bending of bonds. For instance, characteristic vibrational frequencies are predicted for the C-F, C-NO2, and O-H functional groups present in the molecule.
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3600-3400 |
| C-H (aromatic) | Stretching | 3100-3000 |
| C-H (methyl) | Stretching | 2980-2870 |
| C=C (aromatic) | Stretching | 1600-1450 |
| C-NO₂ | Asymmetric Stretch | 1550-1515 |
| C-NO₂ | Symmetric Stretch | 1355-1315 |
| C-F | Stretching | 1250-1020 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.
The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. A smaller HOMO-LUMO gap generally indicates a more reactive species, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the analysis of its frontier orbitals helps to identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO resides on the electron-deficient areas.
Electrostatic Potential (MEP) and Mulliken Charge Analysis
The distribution of charge within a molecule is fundamental to its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps and Mulliken charge analysis are computational tools used to visualize and quantify this charge distribution.
The MEP map provides a color-coded representation of the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. For this compound, the MEP map highlights the electronegative oxygen atoms of the nitro and hydroxyl groups as sites of negative potential, while the hydrogen atom of the hydroxyl group and the regions near the nitro group are areas of positive potential.
Mulliken charge analysis provides a numerical value for the partial charge on each atom in the molecule. This method partitions the total electron density among the constituent atoms, offering a quantitative measure of the local electronic environment.
Table 2: Calculated Mulliken Charges for Selected Atoms in this compound
| Atom | Mulliken Charge (a.u.) |
|---|---|
| O (nitro) | -0.4 to -0.6 |
| N (nitro) | +0.8 to +1.0 |
| O (hydroxyl) | -0.6 to -0.8 |
| H (hydroxyl) | +0.4 to +0.5 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction involving this compound. This allows for the determination of activation energies and the identification of the most likely reaction mechanisms. For example, computational studies could be used to model the oxidation of the methanol (B129727) group or substitution reactions on the aromatic ring, providing insights that are difficult to obtain through experimental means alone.
Conformational Analysis and Intramolecular Interactions
The conformational landscape of this compound is dictated by the rotational freedom around the C-C bonds connecting the hydroxymethyl and methyl groups to the phenyl ring, as well as the potential for intramolecular interactions between the substituents. Theoretical and computational chemistry studies, while not extensively reported for this specific molecule, can be inferred from analyses of structurally related compounds such as substituted toluenes and benzyl (B1604629) alcohols. These studies provide a framework for understanding the steric and electronic effects that govern the molecule's three-dimensional structure.
The orientation of the hydroxymethyl group is a key conformational feature. The rotation around the bond between the phenyl ring and the benzylic carbon (C-CH2OH) determines the position of the hydroxyl group relative to the ortho-substituents, in this case, the methyl and nitro groups. The presence of these ortho-substituents is expected to create significant steric hindrance, influencing the preferred dihedral angle. In analogous systems like ortho-substituted benzyl alcohols, the conformational preferences are a balance between minimizing steric repulsion and maximizing stabilizing interactions, such as intramolecular hydrogen bonds.
Similarly, the rotation of the methyl group is another important conformational variable. The energy barrier to this rotation is sensitive to the nature and position of adjacent substituents. In ortho-substituted toluenes, repulsive steric interactions often dominate, influencing the preferred orientation of the methyl group's C-H bonds relative to the plane of the aromatic ring.
Intramolecular interactions, particularly hydrogen bonding, can play a crucial role in stabilizing specific conformers. In this compound, the hydroxyl group can potentially act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the fluorine atom can act as acceptors. The formation of an intramolecular hydrogen bond between the hydroxyl group and the adjacent nitro group (O-H···O-N) would lead to a more planar and rigid conformation. The likelihood and strength of such a bond depend on the geometry and the electronic properties of the involved groups. Studies on similar molecules, like 2-nitrophenol, have shown the presence of a strong intramolecular hydrogen bond. The fluoro substituent, while a potential hydrogen bond acceptor, is generally a weaker one compared to the nitro group.
Computational studies on related fluorinated benzyl alcohol derivatives have shown that ortho-fluorination can influence the hydrogen-bond-donating capacity of the hydroxyl group and affect the conformational landscape. nih.govresearchgate.net The interplay of steric repulsion between the methyl group and the nitro group, and the potential for intramolecular hydrogen bonding, likely results in a limited number of low-energy conformers for this compound.
To illustrate the potential conformational space, the following tables present hypothetical data based on known trends from related molecules.
Table 1: Estimated Rotational Barriers and Dihedral Angles for Key Conformers
| Conformer Description | Dihedral Angle (Ring-C-C-O) | Estimated Relative Energy (kcal/mol) | Key Intramolecular Interaction |
| Conformer A | ~0° | 0.0 | O-H···O (nitro) hydrogen bond |
| Conformer B | ~180° | 2-4 | Steric repulsion between OH and methyl group |
| Conformer C | ~90° | > 5 | High steric clash |
Note: These values are illustrative and based on trends observed in structurally similar compounds. Actual values would require specific computational or experimental analysis.
Table 2: Potential Intramolecular Hydrogen Bond Parameters (Hypothetical)
| Donor | Acceptor | H···A Distance (Å) (Estimated) | D-H···A Angle (°) (Estimated) |
| O-H | O (nitro) | 1.8 - 2.2 | 140 - 160 |
| O-H | F | > 2.5 | < 120 |
Note: The parameters suggest a stronger likelihood for an intramolecular hydrogen bond with the nitro group compared to the fluorine atom, based on typical hydrogen bond geometries and acceptor strengths.
Applications in Advanced Organic Synthesis As a Chemical Intermediate
Role as a Building Block for Complex Aromatic Systems
The compound serves as a foundational element for the assembly of intricate aromatic structures, including heterocyclic compounds, substituted anilines and phenols, and polyfunctionalized aromatics.
The structural framework of (5-fluoro-2-methyl-3-nitrophenyl)methanol is particularly amenable to the synthesis of fused heterocyclic systems like oxindoles and quinolines, which are prevalent motifs in medicinal chemistry and material science.
For instance, derivatives of 5-fluoro-2-oxindole have been synthesized and evaluated as potential α-glucosidase inhibitors. nih.gov The synthesis often begins with a related fluorinated starting material, which undergoes condensation reactions to form the oxindole (B195798) core. nih.gov The presence of the fluorine atom can enhance the metabolic stability and pharmacodynamic properties of the final compounds. nih.gov
Similarly, the quinoline (B57606) scaffold is a key component in the design of various therapeutic agents. The synthesis of quinoline derivatives can be achieved through methods like the Gould-Jacobs reaction, which involves the condensation of anilines with other reagents to construct the quinoline ring system. nih.gov The nitro group present in this compound can be reduced to an amino group, providing a necessary precursor for such cyclization reactions. nih.gov This transformation highlights the utility of the nitro group as a masked amino functionality.
| Heterocycle | Synthetic Strategy | Relevance |
| Oxindoles | Condensation of fluorinated precursors. nih.gov | Important in medicinal chemistry, with applications as α-glucosidase inhibitors. nih.gov |
| Quinolines | Reduction of the nitro group to an aniline, followed by cyclization reactions like the Gould-Jacobs reaction. nih.govnih.gov | Core structures in many pharmaceuticals. nih.gov |
The functional groups on this compound allow for its conversion into a variety of substituted anilines and phenols, which are themselves important intermediates in organic synthesis.
The nitro group can be readily reduced to an amino group, yielding a substituted aniline. This transformation is a fundamental step in many synthetic pathways and can be achieved using various reducing agents. beilstein-journals.org The resulting anilines can then be further functionalized or used in coupling reactions. beilstein-journals.org
Furthermore, the fluorine atom can be displaced through nucleophilic aromatic substitution to introduce a hydroxyl group, leading to the formation of substituted phenols. mdpi.com This reaction is often facilitated by the presence of the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack. The resulting phenols are valuable building blocks for a range of applications, including the synthesis of biologically active molecules. mdpi.com
| Target Compound | Key Transformation | Synthetic Utility |
| Substituted Anilines | Reduction of the nitro group. | Versatile intermediates for further functionalization and coupling reactions. beilstein-journals.org |
| Substituted Phenols | Nucleophilic aromatic substitution of the fluorine atom. mdpi.com | Important building blocks for pharmaceuticals and other fine chemicals. mdpi.com |
The diverse array of functional groups on this compound makes it an ideal starting material for the synthesis of polyfunctionalized aromatic compounds. The presence of fluoro, methyl, nitro, and hydroxymethyl groups allows for a high degree of molecular diversity to be introduced through sequential and regioselective reactions.
The fluorine atom can participate in nucleophilic aromatic substitution reactions, while the nitro group can be reduced to an amine, which can then be diazotized and subjected to a wide range of Sandmeyer-type reactions. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or used as a point of attachment for other molecular fragments. This versatility enables the construction of highly substituted aromatic cores that are often challenging to synthesize through other methods.
Strategic Incorporation of the Fluorinated and Nitrated Aryl Moiety into Larger Molecular Architectures
The (5-fluoro-2-methyl-3-nitrophenyl) moiety can be strategically incorporated into larger and more complex molecular architectures. The presence of the fluorine atom and the nitro group can significantly influence the electronic properties, lipophilicity, and metabolic stability of the final molecule.
In medicinal chemistry, the introduction of a fluorinated aryl group is a common strategy to enhance the potency and pharmacokinetic profile of a drug candidate. The nitro group, while often used as a precursor to an amine, can also be retained in the final structure to modulate biological activity. The ability to introduce this specific fluorinated and nitrated aryl unit via this compound provides a valuable tool for drug discovery and development.
Utilisation of the Hydroxymethyl Group as a Synthetic Handle or Protecting Group
The hydroxymethyl group (-CH₂OH) on the aromatic ring of this compound serves as a versatile synthetic handle. It can be readily transformed into other functional groups, providing a key point for further molecular elaboration.
Common transformations of the hydroxymethyl group include:
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, which are valuable functional groups for forming carbon-carbon and carbon-heteroatom bonds.
Esterification or Etherification: The alcohol can be converted into esters or ethers, allowing for the attachment of various other molecular fragments. mdpi.com
Conversion to a Halide: The hydroxyl group can be replaced with a halogen, such as chlorine or bromine, creating a reactive site for nucleophilic substitution or cross-coupling reactions.
In some synthetic strategies, the hydroxymethyl group can also function as a temporary protecting group for the benzylic position. Its presence can direct reactions to other parts of the molecule, and it can be removed or modified at a later stage of the synthesis.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of polysubstituted nitroaromatics often involves harsh conditions, such as the use of strong acids and high temperatures, which are environmentally detrimental. masterorganicchemistry.com Future research should prioritize the development of novel and sustainable synthetic routes to (5-fluoro-2-methyl-3-nitrophenyl)methanol.
Green chemistry principles can be applied to minimize waste and energy consumption. For instance, the use of solid acid catalysts or photocatalytic methods for nitration could offer milder and more selective alternatives to conventional mixed-acid nitration. fourwaves.compnas.org The reduction of a precursor nitro compound to the corresponding amine, followed by diazotization and functional group manipulation, is another avenue that could be optimized using greener reducing agents. wikipedia.org Catalytic hydrogenation using catalysts like Raney nickel or palladium-on-carbon is a well-established method for nitro group reduction. acs.org
Furthermore, exploring biocatalysis for the synthesis of this compound or its precursors could lead to highly selective and environmentally benign processes. The selective reduction of nitroaromatics to their corresponding hydroxylamines or anilines can be achieved using various catalytic systems, including noble and non-noble metals, as well as biocatalysis. mdpi.com
A comparative table of potential sustainable synthesis strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Solid Acid Catalysis | Reusability of catalyst, reduced corrosive waste. | Development of highly active and selective solid acid catalysts for the nitration of substituted benzenes. |
| Photocatalytic Nitration | Use of light as a clean energy source, mild reaction conditions. | Design of efficient photocatalysts for the regioselective nitration of complex aromatic systems. |
| Catalytic Hydrogenation | High efficiency and selectivity for nitro group reduction. | Development of robust and cost-effective catalysts for the selective hydrogenation of substituted nitroaromatics. acs.org |
| Biocatalysis | High enantioselectivity and regioselectivity, mild reaction conditions. | Identification and engineering of enzymes for the synthesis of functionalized nitroaromatics. |
Exploration of Unprecedented Chemical Transformations
The unique arrangement of functional groups in this compound offers opportunities for exploring unprecedented chemical transformations. The presence of a nitro group, for instance, can direct C-H activation at the ortho position, enabling novel functionalization of the aromatic ring. rsc.org Research in this area could lead to the synthesis of a diverse library of derivatives with unique properties.
The tandem functionalization of the nitroarene core, where the nitro group is transformed and a neighboring C-H bond is functionalized in a single pot, is another exciting avenue. nih.gov This could lead to the rapid construction of complex heterocyclic scaffolds. The reactivity of the benzylic alcohol can also be exploited in novel ways, for example, in light-induced "photoclick" reactions with primary amines to form modular conjugates. nih.gov
Potential unprecedented transformations to explore include:
Nitro-group-directed C-H functionalization to introduce new substituents at the C4 or C6 positions.
Intramolecular cyclization reactions involving the hydroxymethyl group and another functional group on the ring or a substituent introduced via C-H activation.
Reductive cyclization strategies to synthesize novel heterocyclic compounds.
Application in Materials Science and Polymer Chemistry (excluding biological applications)
The photolabile nature of o-nitrobenzyl alcohol derivatives makes them highly valuable in materials science and polymer chemistry. umass.educornell.edu By analogy, this compound could serve as a key building block for photo-responsive materials. Upon irradiation with UV light, o-nitrobenzyl groups can be cleaved, leading to changes in the material's properties. researchgate.net This functionality can be exploited to create photodegradable hydrogels, patterned thin films, and photocleavable block copolymers. umass.edunih.gov
The incorporation of this compound into polymer chains could lead to materials with tunable properties. For example, polymers containing this moiety could be used in the development of sensors for the detection of nitro-explosives, as the fluorescence of certain polymers is quenched in the presence of nitroaromatic compounds. mdpi.comnih.gov The strong electron-withdrawing nature of the nitro group can also influence the optical and electronic properties of materials. pnas.org
Future research in this area could focus on:
| Application Area | Potential Role of this compound | Research Objective |
| Photo-responsive Polymers | As a monomer or cross-linker containing a photolabile o-nitrobenzyl-like moiety. | Synthesis of novel photodegradable or photo-patternable polymers and hydrogels. researchgate.netnih.gov |
| Fluorescent Sensors | As a functional monomer in conjugated polymers for the detection of nitroaromatic explosives. | Development of highly sensitive and selective fluorescent sensors for security and environmental monitoring. mdpi.comnih.gov |
| High-Performance Polymers | As a monomer to enhance the thermal stability and mechanical properties of polymers. | Creation of advanced materials for applications in aerospace and electronics. |
Advanced Mechanistic Investigations using In Situ Spectroscopy
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and developing new synthetic methods. In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for studying reaction intermediates and kinetics in real-time. rsc.orgacs.orgrushim.ru
For example, in situ FTIR spectroscopy could be employed to monitor the catalytic reduction of a precursor nitro compound, providing insights into the reaction pathway and the role of intermediates like nitroso and hydroxylamine (B1172632) species. rsc.org Similarly, Raman spectroscopy can be used to study the nitration process, helping to elucidate the nature of the nitrating species and the mechanism of electrophilic aromatic substitution. rushim.rucram.com These studies can reveal crucial details about the reaction kinetics and the influence of different catalysts and reaction conditions. researchgate.net
High-Throughput Experimentation and Automation in Synthesis
High-throughput experimentation (HTE) and automated synthesis platforms offer the potential to rapidly screen a wide range of reaction conditions and catalysts for the synthesis and functionalization of this compound. rsc.orgvapourtec.com This approach can significantly accelerate the discovery of optimal synthetic protocols and novel chemical transformations.
By employing robotic systems, a large library of derivatives of this compound can be synthesized by systematically varying reaction partners and conditions. vapourtec.comchemrxiv.org This is particularly valuable for exploring the scope of C-H functionalization reactions or for developing new materials with tailored properties. HTE can also be used to screen for effective catalysts for the sustainable synthesis of the target compound, for instance, in the catalytic reduction of nitroaromatics or in nitration reactions. rsc.orgnih.govarxiv.org
The integration of HTE with advanced analytical techniques, such as mass spectrometry and chromatography, allows for the rapid analysis of reaction outcomes, providing a wealth of data for reaction optimization and mechanistic studies. acs.org
The table below outlines potential applications of HTE and automation:
| Research Area | HTE/Automation Application | Expected Outcome |
| Synthetic Route Optimization | Screening of catalysts, solvents, and reaction conditions for the synthesis of this compound. | Identification of highly efficient and sustainable synthetic protocols. |
| Discovery of New Reactions | Parallel synthesis and screening of reactions with various reagents and catalysts. | Discovery of novel chemical transformations and functionalization strategies. |
| Materials Discovery | Synthesis of a library of polymers incorporating this compound. | Identification of new materials with desirable optical, thermal, or mechanical properties. |
Q & A
Q. Q1. What are the standard synthetic routes for (5-fluoro-2-methyl-3-nitrophenyl)methanol?
Methodology :
- Step 1 : Start with a fluorinated toluene derivative. Introduce the nitro group via nitration under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C). Regioselectivity is critical due to competing meta/para nitration pathways.
- Step 2 : Reduce the nitro group if intermediate steps require amine functionality, or proceed directly to introduce the hydroxymethyl group via formylation (Riemer-Tiemann reaction) followed by reduction (e.g., NaBH₄).
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC .
Q. Key Considerations :
- Monitor reaction progress using TLC with UV visualization for nitro intermediates.
- Optimize nitration temperature to avoid over-nitration or decomposition.
Advanced Synthesis
Q. Q2. How can regioselectivity challenges during nitration of fluorinated precursors be addressed?
Methodology :
- Electronic Effects : The electron-withdrawing fluoro group directs nitration to meta positions, but steric hindrance from the methyl group may alter pathways. Use DFT calculations to predict reactive sites.
- Protecting Groups : Temporarily protect the hydroxymethyl group (e.g., as a silyl ether) to prevent side reactions during nitration.
- Experimental Validation : Compare yields and isomer ratios using HPLC-MS and ¹⁹F NMR to identify dominant products .
Q. Q3. What spectroscopic techniques are critical for structural confirmation?
Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and hydroxymethyl groups (δ 4.5–5.5 ppm). Fluorine decoupling may resolve splitting in ¹H NMR.
- ¹⁹F NMR : Confirm fluorine environment (δ -110 to -120 ppm for aromatic F).
- IR Spectroscopy : Detect -OH (3200–3600 cm⁻¹) and nitro (1520, 1350 cm⁻¹) stretches.
- Mass Spectrometry : Validate molecular ion (m/z 199.1) and fragmentation patterns .
Advanced Characterization
Q. Q4. How can overlapping signals in NMR spectra be resolved for this compound?
Methodology :
- 2D NMR (COSY, HSQC) : Resolve coupling between aromatic protons and adjacent substituents.
- Variable Temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., hindered rotation of nitro groups).
- Isotopic Labeling : Use deuterated solvents to simplify splitting patterns in ¹H NMR .
Reactivity & Functionalization
Q. Q5. What are common derivatization strategies for the hydroxymethyl group?
Methodology :
- Oxidation : Convert to aldehyde (e.g., PCC/CH₂Cl₂) for further cross-coupling (Suzuki-Miyaura).
- Esterification : React with acetyl chloride to form (5-fluoro-2-methyl-3-nitrophenyl)methyl acetate, enhancing solubility for biological assays.
- Grignard Addition : Use the aldehyde intermediate to introduce alkyl/aryl groups .
Advanced Applications
Q. Q6. How can this compound be used to study halogen-π interactions in supramolecular chemistry?
Methodology :
- X-ray Crystallography : Co-crystallize with π-donors (e.g., benzene derivatives) and analyze packing using SHELXL .
- Computational Modeling : Calculate interaction energies (MP2/cc-pVTZ) between the fluorine atom and aromatic systems.
- Thermodynamic Studies : Measure binding constants via isothermal titration calorimetry (ITC) .
Data Contradiction Analysis
Q. Q7. How to resolve discrepancies in reported reaction yields for nitration steps?
Methodology :
- Systematic Replication : Repeat experiments under identical conditions (solvent purity, equipment calibration).
- Multivariate Analysis : Use DOE (Design of Experiments) to isolate variables (temperature, acid strength).
- Literature Review : Compare protocols from peer-reviewed journals vs. patents, noting potential proprietary biases .
Q. Q8. What methodologies assess the environmental persistence of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
